3-Methoxy-3-oxopropanoic acid

Catalog No.
S581229
CAS No.
16695-14-0
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-3-oxopropanoic acid

CAS Number

16695-14-0

Product Name

3-Methoxy-3-oxopropanoic acid

IUPAC Name

3-methoxy-3-oxopropanoic acid

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c1-8-4(7)2-3(5)6/h2H2,1H3,(H,5,6)

InChI Key

PBVZQAXFSQKDKK-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)O

Synonyms

monomethyl malonate

Canonical SMILES

COC(=O)CC(=O)O

3-Methoxy-3-oxopropanoic acid is an organic compound with the molecular formula C4H6O4\text{C}_4\text{H}_6\text{O}_4 and a molecular weight of approximately 118.09 g/mol. This compound features a methoxy group (-OCH₃) and a ketone functional group, making it a derivative of propanoic acid. It is also known by several synonyms, including methyl hydrogen malonate and monomethyl malonate . The compound is characterized by its density of approximately 1.3 g/cm³ and a boiling point of about 232.1 °C .

3-Methoxy-3-oxopropanoic acid can undergo various chemical transformations:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to alcohols or other derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can be replaced through nucleophilic substitution reactions with hydroxide ions or amines .

The versatility in its reactivity allows it to serve as an important intermediate in organic synthesis.

While specific biological activities of 3-Methoxy-3-oxopropanoic acid are not extensively documented, its structural features suggest potential interactions with biological systems. The compound may act as a substrate for various enzymes, influencing metabolic pathways. Its derivatives could potentially exhibit bioactivity due to the presence of the methoxy and ketone groups, which are known to participate in biological reactions .

The synthesis of 3-Methoxy-3-oxopropanoic acid can be achieved through several methods:

  • Esterification: One common method involves the esterification of malonic acid derivatives with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield, followed by purification techniques such as distillation or crystallization .

3-Methoxy-3-oxopropanoic acid has several applications in scientific research and organic synthesis:

  • Intermediate in Organic Synthesis: It serves as a valuable intermediate for synthesizing various chemical compounds.
  • Research Use: The compound is primarily used for research purposes and is not intended for diagnostic or therapeutic applications .

Its unique structure allows it to be utilized in the development of new materials and chemicals.

Several compounds share structural similarities with 3-Methoxy-3-oxopropanoic acid:

Compound NameStructural FeaturesUniqueness
2-Methyl-3-oxopropanoic acidSimilar structure but lacks the methoxy groupLacks the methoxy group
3-Methoxypropanoic acidSimilar but lacks the methyl group on the central carbonLacks methyl group
2-Methylmalonic acidSimilar but has an additional carboxyl groupAdditional carboxyl group

The uniqueness of 3-Methoxy-3-oxopropanoic acid lies in its combination of both a methoxy and a methyl group on the central carbon atom, allowing for diverse reactivity and applications in organic synthesis .

The synthesis of 3-methoxy-3-oxopropanoic acid (monomethyl malonate) has evolved significantly in recent decades, with selective monohydrolysis of symmetric diesters emerging as the predominant methodology. This section explores various synthetic approaches, focusing on efficiency, scalability, and environmental considerations.

Selective Monohydrolysis of Symmetric Malonate Diesters

Selective monohydrolysis represents the most efficient route to obtain monomethyl malonate with high purity and yield. This approach involves the conversion of dimethyl malonate to monomethyl malonate through controlled hydrolysis of one ester group while leaving the second intact.

The reaction mechanism proceeds through several key steps:

  • Nucleophilic attack by hydroxide ion on one of the ester carbonyls
  • Formation of a tetrahedral intermediate
  • Elimination of methoxide to yield the half-ester

A breakthrough in understanding this selectivity came from research demonstrating that the reaction proceeds through micellar aggregate formation in aqueous media. Dynamic light scattering (DLS) and electrophoretic light scattering experiments revealed the existence of aggregates with negative charges on the surface, supporting a mechanism where carboxylate anions point outward in aggregates while remaining ester groups are directed inward. This unique arrangement effectively shields the remaining ester from further hydrolysis.

Studies have shown that selectivity tends to increase with the hydrophobicity of the diester substrate. This phenomenon results from the formation of stronger micellar aggregates that more effectively protect the remaining ester group from additional hydrolysis.

The malonic ester synthesis utilizing this compound typically involves:

  • Deprotonation of the acidic α-hydrogen
  • Nucleophilic substitution reactions
  • Subsequent transformations like decarboxylation

This approach represents a more practical and efficient alternative to other synthetic routes requiring extreme conditions, such as using lithium diisopropylamide (LDA) at very low temperatures.

Base-Catalyzed Reaction Optimization for Large-Scale Production

Optimization of base-catalyzed reactions has been crucial for developing industrial-scale production of 3-methoxy-3-oxopropanoic acid. Extensive research has identified optimal conditions for maximum yield and selectivity.

Potassium hydroxide has emerged as the preferred base for large-scale production, showing superior performance compared to other alkaline agents. The optimization of base concentration is critical, with studies indicating that 0.8-1.2 equivalents of KOH provides optimal results. Using excess base can lead to undesired complete hydrolysis to malonic acid, while insufficient base results in incomplete conversion.

Table 1: Comparison of Base Types and Their Effect on Monohydrolysis of Dimethyl Malonate

Base TypeConcentration (equiv)Temperature (°C)Co-solventYield (%)Reaction TimeSelectivity
KOH1.00-4THF811 hourExcellent
NaOH1.00-4Acetonitrile78-801-2 hoursGood
t-BuNH₂/LiBr2.025-36MeOH/H₂O85-892 hoursVery good
KOH2.036MeOH/H₂O872 hoursGood

One significant optimization involves reaction time control. For industrial-scale production, the total processing time has been reduced to approximately half a day, a substantial improvement over previously reported methods that required more than a day to complete. This efficiency gain contributes significantly to cost reduction and increased throughput in manufacturing settings.

Temperature control during base addition has also proven critical. Studies demonstrate that maintaining temperatures between 0-4°C during the addition of base significantly improves selectivity by controlling reaction kinetics and micellar aggregate formation.

Solvent Systems and Temperature Control in Industrial Synthesis

The development of efficient solvent systems has been pivotal in advancing the industrial synthesis of 3-methoxy-3-oxopropanoic acid. Water serves as the primary reaction medium, with small amounts of co-solvents added to enhance solubility and reaction efficiency.

Research has shown that slightly polar aprotic co-solvents that are partially miscible with water, such as tetrahydrofuran (THF) and acetonitrile, are particularly effective. These co-solvents help disperse the starting diester in the aqueous reaction media, increasing contact between the diester and the aqueous phase while still maintaining the intermediary micellar aggregates essential for selectivity.

Interestingly, protic organic co-solvents such as alcohols have been found to decrease reaction rates and yields of the product half-esters. This effect occurs because protic solvents can disrupt the formation of micellar aggregates due to their dual hydrophobic and hydrophilic nature.

Table 2: Influence of Co-solvents on Monohydrolysis Reaction Parameters

Co-solventWater:Co-solvent RatioOptimal Temperature (°C)Reaction TimeYield (%)Purity (%)
THF28:20-41 hour81>99
Acetonitrile10:10-41-2 hours82>99
DMSO5:10-102-3 hours75-80>98
Methanol10:1362 hours70-75>95
None (water only)1:00-43-4 hours65-70>90

Temperature control during the reaction is critical for optimal selectivity. Industrial processes typically operate in the range of 0-4°C, often conducted in cold rooms with precise temperature regulation. This careful temperature control significantly affects the formation and stability of the micellar aggregates that govern selectivity.

For industrial-scale production, continuous flow reactors have been developed to maintain precise temperature control and optimize mixing dynamics. These systems allow for consistent product quality and higher throughput compared to batch processes.

Purification Techniques for High-Purity Pharmaceutical-Grade Material

The purification of 3-methoxy-3-oxopropanoic acid to pharmaceutical-grade standards requires specialized techniques to achieve the high purity levels demanded by the pharmaceutical industry. Several methods have been optimized for industrial-scale purification.

Distillation has emerged as the preferred method for large-scale purification, offering significant advantages over column chromatography in terms of efficiency and scalability. The significant difference in boiling points between dimethyl malonate, monomethyl malonate, and malonic acid enables effective separation through careful distillation.

Table 3: Physical Properties Relevant to Purification of 3-Methoxy-3-oxopropanoic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
3-Methoxy-3-oxopropanoic acidC₄H₆O₄118.09232.11.3
Dimethyl malonateC₅H₈O₄132.12180-1821.15
Malonic acidC₃H₄O₄104.06Decomposes at 135-1371.62

For analytical and quality control purposes, several techniques are employed to verify the purity of the final product:

  • Neutralization titration: Used to achieve a minimum purity of 95.0%
  • Quantitative NMR (qNMR): Provides accurate structural confirmation and purity assessment with a minimum threshold of 95.0%
  • High-performance liquid chromatography (HPLC): Enables detection of trace impurities

For pharmaceutical applications requiring ultra-high purity, additional purification steps may include:

  • Recrystallization from appropriate solvent systems
  • Treatment with activated carbon to remove colored impurities
  • Ion exchange chromatography to eliminate ionic contaminants

Industrial production typically involves a multi-step separation process:

  • Initial neutralization and extraction to separate unreacted diesters
  • Acidification to pH 2-3 with HCl to protonate the carboxylate
  • Extraction with ethyl acetate
  • Washing with brine and drying over anhydrous sodium sulfate
  • Vacuum distillation to obtain high-purity product

This systematic approach yields 3-methoxy-3-oxopropanoic acid with purity levels approaching 100%, meeting the strict requirements for pharmaceutical applications.

Carbanion Stabilization in Alkylation Reactions

The alkylation of 3-methoxy-3-oxopropanoic acid hinges on the stabilization of its α-carbanion intermediate, a process facilitated by the electron-withdrawing effects of the adjacent carbonyl and methoxy groups. Deprotonation of the α-hydrogen by strong bases such as sodium ethoxide generates a resonance-stabilized carbanion, which can undergo nucleophilic attack on alkyl halides to form mono- or dialkylated products [1] [3]. The equilibrium between the enolate and its conjugated acid is critical, as excessive alkylation can lead to undesired dialkylation byproducts, complicating product isolation [1].

Recent studies have demonstrated that solvent-free conditions under microwave irradiation enhance reaction efficiency by minimizing side reactions. For example, alkylation with butyl bromide under microwave heating at 120°C for 2.5 hours yields monoalkylated malonate esters in 94% efficiency, even in the absence of phase transfer catalysts [3]. Comparative data (Table 1) illustrates the impact of reaction parameters on yield and selectivity.

Table 1: Alkylation Efficiency Under Solvent-Free Microwave Conditions

Alkylating AgentTime (h)Yield (%)Catalyst Used
Ethyl Bromide0.6794None
Butyl Bromide2.589None
Benzyl Bromide1.592None

The absence of solvent reduces intermolecular interactions, favoring a single alkylation pathway. This contrasts with traditional methods requiring phase transfer catalysts like triethylbenzylammonium chloride (TEBAC), which achieve comparable yields but over longer durations (20 hours) [3].

Decarboxylation Pathways Under Thermal Activation

Thermal decarboxylation of 3-methoxy-3-oxopropanoic acid derivatives proceeds via a six-membered transition state, wherein the α-carbanion eliminates carbon dioxide to form a substituted acetic acid. The reaction is driven by the stability of the resulting enol intermediate, which tautomerizes to the keto form [1] [6]. Density functional theory (DFT) studies reveal that decarboxylation at ε = 78 (simulating aqueous conditions) exhibits a lower activation energy (ΔE^‡^ = 45 kJ mol⁻¹) compared to gas-phase reactions (ΔE^‡^ = 60 kJ mol⁻¹), highlighting the role of solvation in stabilizing charge-separated intermediates [6].

Microwave-assisted decarboxylation further accelerates this process. For instance, heating diethyl malonate at 120°C under 13 bar pressure induces decarboxylation within 40 minutes, yielding acetic acid derivatives with 88% efficiency [3]. The rapid energy transfer in microwave systems reduces side reactions such as lactonization, which are prevalent in conventional thermal setups [2].

Stereoelectronic Effects in Asymmetric Hydrogenation

While direct studies on the asymmetric hydrogenation of 3-methoxy-3-oxopropanoic acid are limited, insights can be extrapolated from related malonate ester systems. In Michael addition reactions, stereocontrol is achieved through thermodynamic stabilization of transition states, where orbital alignment between the nucleophile and electrophile dictates enantioselectivity [2]. For example, dimethyl malonate adds to α,β-unsaturated esters with high diastereomeric excess (de > 90%) under phase transfer conditions, attributed to the preferential formation of a syn-periplanar transition state [2].

The methoxy group in 3-methoxy-3-oxopropanoic acid likely modulates stereoelectronic effects by altering the electron density at the α-carbon, thereby influencing the accessibility of competing reaction pathways. Computational models suggest that hyperconjugative interactions between the σ*(C–O) orbital of the methoxy group and the developing negative charge at the α-carbon during nucleophilic attack could further stabilize transition states, enhancing selectivity [6].

Chiral Spiro-Iridium Complexes for Enantioselective Reductions

The development of chiral spiro-iridium complexes has revolutionized asymmetric hydrogenation reactions, providing exceptional enantioselectivity and catalytic efficiency for the reduction of various organic substrates. These complexes, characterized by their rigid spirobiindane scaffolds, have demonstrated particular utility in the stereoselective transformation of compounds structurally related to 3-methoxy-3-oxopropanoic acid.

The SIPHOX (Spiro-Iridium/Phosphine-Oxazoline) complexes represent a significant advancement in this field. These well-defined cationic complexes, featuring rigid and bulky spirobiindane scaffolds, have achieved remarkable enantioselectivities of up to 97% ee in the hydrogenation of acyclic N-aryl ketimines under ambient pressure conditions. The structural rigidity of the spirobiindane framework provides optimal spatial control around the metal center, enabling precise discrimination between prochiral faces of the substrate.

SpiroSAP (Spiro P-N-S) ligands have emerged as highly efficient catalysts for the asymmetric hydrogenation of β-alkyl-β-ketoesters, achieving excellent enantioselectivities ranging from 95% to 99.9% ee with turnover numbers reaching up to 355,000. The incorporation of a 1,3-dithiane moiety into the ligand structure has proven crucial for enhancing both activity and selectivity. These catalysts demonstrate exceptional performance in producing chiral β-alkyl-β-hydroxyesters, which are valuable intermediates in pharmaceutical synthesis.

The SpiroPNP (Spiro P-N-P) complexes, featuring bulky triarylphosphine groups, have shown high efficiency in the asymmetric hydrogenation of dialkyl ketones, representing challenging substrates in asymmetric catalysis. The tridentate coordination provided by these ligands stabilizes the iridium center while maintaining high catalytic activity.

Recent developments in SpiroOAP (Spiro O-A-P) complexes, containing oxazoline moieties, have demonstrated high enantioselectivity for the asymmetric hydrogenation of α-keto amides and racemic α-aryloxy lactones. These catalysts have found applications in the enantioselective synthesis of chiral pharmaceuticals and bioactive compounds.

The MaxPHOX-Ir catalyst system has provided the highest selectivity reported for the reduction of cyclic enamides derived from α- and β-tetralones. This system demonstrates pressure-dependent selectivity, with optimal results achieved at 3 bar H₂ pressure. The catalyst performs effectively in environmentally friendly solvents such as methanol and ethyl acetate without loss of selectivity.

Ligand/ComplexSubstrateEnantioselectivity (% ee)Turnover NumberConditions
SIPHOXN-aryl ketimines97Full conversionAmbient pressure
SpiroSAPβ-alkyl-β-ketoesters95-99.9Up to 355,000Mild conditions
SpiroPNPDialkyl ketonesHighHighMild conditions
SpiroOAPα-keto amidesHighHighMild conditions
MaxPHOX-IrCyclic enamidesHighHigh3 bar H₂

Phase-Transfer Catalysis in Micellar Reaction Environments

Phase-transfer catalysis in micellar environments has emerged as a powerful methodology for conducting organic reactions in aqueous media, offering significant advantages in terms of sustainability, selectivity, and reaction efficiency. The unique properties of micellar systems provide an ideal environment for catalyzing transformations of malonate derivatives, including 3-methoxy-3-oxopropanoic acid.

Micellar catalysis mechanisms operate through the formation of nanoscale reaction environments that solubilize organic substrates within the hydrophobic core of micelles while maintaining the catalyst and reactants in close proximity. This concentration effect leads to enhanced reaction rates and improved selectivity compared to conventional organic solvent systems. The aqueous micellar environment provides additional benefits including thermal stability, easy product separation, and catalyst recyclability.

Dodecyltrimethylammonium chloride (DTAC) has proven particularly effective for cobalt-catalyzed radical reactions involving malonate derivatives. The cationic surfactant stabilizes radical intermediates through electrostatic interactions while providing a hydrophobic environment for substrate activation. These systems have demonstrated the ability to conduct vitamin B₁₂-catalyzed reactions in aqueous media, achieving high selectivity for radical addition and cyclization reactions.

TPGS-750-M (Tocopherol polyethylene glycol succinate) represents a designer surfactant that has revolutionized cross-coupling reactions in water. This biodegradable surfactant enables ligand-free palladium-catalyzed reactions with exceptional efficiency. The unique structure of TPGS-750-M provides both hydrophobic and hydrophilic domains that facilitate substrate solubilization and catalyst stabilization. These systems have achieved turnover numbers exceeding 100,000 in Suzuki-Miyaura and Negishi coupling reactions.

Sodium dodecyl sulfate (SDS) has been extensively utilized for the alkylation of phenols and related compounds through phase-transfer catalytic mechanisms. The anionic surfactant provides charge stabilization for cationic intermediates while creating a suitable environment for nucleophilic substitution reactions. High conversions and excellent selectivity have been achieved in the synthesis of alkylphenyl ethers and related compounds.

Cetyltrimethylammonium bromide (CTAB) has demonstrated exceptional performance in multicomponent reactions, achieving yields of 85-99% in the synthesis of heterocyclic compounds. The long-chain quaternary ammonium surfactant provides optimal micelle formation and substrate solubilization for complex cascade reactions involving multiple reactants.

Triton X-100 and other nonionic surfactants have shown broad applicability in various organic transformations, offering mild reaction conditions and excellent functional group tolerance. These surfactants provide stable micelle formation across a wide pH range and are compatible with both acid and base-catalyzed reactions.

Surfactant SystemReaction TypeAdvantagesTemperatureSelectivity
DTACCobalt-catalyzed radical reactionsRadical stabilizationRoom temperatureHigh
TPGS-750-MPd-catalyzed cross-couplingLigand-free catalysisRoom temperatureHigh
SDSAlkylation of phenolsHigh conversionsRoom temperatureHigh
CTABMulticomponent reactionsHigh yields (85-99%)Room temperatureHigh
Triton X-100Organic synthesisMild conditionsRoom temperatureHigh

Biocatalytic Approaches Using Acyl Carrier Proteins

Acyl carrier proteins (ACPs) represent a fundamental class of enzymes that mediate the transport and transformation of acyl intermediates in biological systems. These proteins have emerged as powerful biocatalytic tools for the stereoselective synthesis of complex organic molecules, including derivatives of 3-methoxy-3-oxopropanoic acid.

Acyl-ACP synthetase (AasS) enzymes demonstrate remarkable versatility in loading various fatty acids onto ACP scaffolds. These enzymes, particularly those from Vibrio harveyi and Synechocystis species, exhibit broad substrate specificity, accepting even, odd, and unnatural fatty acids for ACP loading. The AasS system has been successfully applied for the incorporation of unnatural fatty acid analogs into cellular lipids, providing a powerful tool for metabolic engineering and synthetic biology applications.

Fatty acid synthase (FAS) complexes utilize ACP-bound substrates for the iterative construction of fatty acid chains through successive condensation reactions. These multienzyme complexes demonstrate exceptional substrate specificity and stereocontrol, making them ideal for the synthesis of complex polyketide-like structures. The Type II fatty acid synthase systems, particularly those from Escherichia coli, have been extensively characterized and engineered for the production of novel fatty acid derivatives.

Polyketide synthase (PKS) systems represent highly sophisticated biocatalytic platforms that utilize ACP-mediated substrate shuttling for the construction of complex natural products. These systems have been successfully applied for the synthesis of various bioactive compounds, including antibiotics, anticancer agents, and other pharmaceutically relevant molecules. The modular nature of PKS systems allows for rational design and engineering to produce novel polyketide structures.

Acyl carrier protein (ACP) scaffolds serve as the central hub for substrate transport and reaction coordination in these biosynthetic systems. The dynamic nature of ACP allows for the sequential delivery of substrates to various catalytic domains while maintaining high fidelity in the biosynthetic process. Recent advances in ACP engineering have enabled the development of orthogonal systems for synthetic biology applications.

Malonyl-ACP decarboxylase and related enzymes catalyze key decarboxylation reactions in fatty acid and polyketide biosynthesis. These enzymes demonstrate high specificity for ACP-bound substrates and provide efficient methods for the controlled removal of carboxyl groups under mild conditions. The stereoselectivity of these enzymes makes them valuable tools for asymmetric synthesis.

Enzyme SystemFunctionSubstrate SpecificityApplicationsAdvantages
Acyl-ACP synthetaseAcyl loading onto ACPVarious fatty acidsBiotechnologyMild conditions
Fatty acid synthaseFatty acid chain extensionMalonyl-ACPLipid synthesisHigh specificity
Polyketide synthasePolyketide biosynthesisMalonyl-ACPNatural product synthesisStereoselective
Acyl carrier proteinSubstrate shuttlingAcyl intermediatesMetabolic engineeringBiocompatible
Malonyl-ACP decarboxylaseDecarboxylationMalonyl-ACPBiosynthesisEfficient

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types